molecular formula C11H15ClO2 B8633485 2-[4-(3-chloropropoxy)phenyl]ethanol

2-[4-(3-chloropropoxy)phenyl]ethanol

Cat. No.: B8633485
M. Wt: 214.69 g/mol
InChI Key: RRAQXQYAWFKRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Chloropropoxy)phenyl]ethanol is an organic compound featuring a phenyl ring substituted with a 3-chloropropoxy group (-O-(CH₂)₃Cl) at the para position and an ethanol (-CH₂CH₂OH) group at the ortho position. This combination of functional groups makes the compound relevant in synthetic chemistry, particularly in applications requiring solubility modulation or further derivatization .

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

2-[4-(3-chloropropoxy)phenyl]ethanol

InChI

InChI=1S/C11H15ClO2/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5,13H,1,6-9H2

InChI Key

RRAQXQYAWFKRFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)OCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chloropropoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chloropropoxy)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloropropyl group or to modify the phenyl ring.

    Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-{4-[(3-Chloropropyl)oxy]phenyl}acetaldehyde, while substitution reactions can produce derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-[4-(3-chloropropoxy)phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-chloropropoxy)phenyl]ethanol involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Functional Group Diversity: The target compound’s ethanol group distinguishes it from ketone-containing analogs (e.g., 1-[4-(3-chloropropoxy)phenyl]ethanone), enhancing its hydrogen-bonding capacity and aqueous solubility . The oxirane (epoxide) group in 2-(4-(3-chloropropoxy)-3-methoxybenzyl)oxirane confers reactivity toward nucleophilic ring-opening reactions, making it valuable in pesticide synthesis .

Methoxy substituents (e.g., in 4-(3-chloropropoxy)-3-methoxyacetophenone) may stabilize aromatic systems via electron-donating effects, altering electronic properties compared to non-methoxy analogs .

Physicochemical Properties: Ethanol-containing derivatives (e.g., the target compound) are expected to exhibit higher water solubility than ketone or oxirane analogs due to the polar hydroxyl group. Chloroalkane substituents contribute to moderate lipophilicity, balancing solubility for applications in drug delivery or agrochemical formulations .

Synthetic Utility: Compounds like 1-[4-(3-chloropropoxy)phenyl]ethanone serve as ketone intermediates for further functionalization (e.g., Grignard reactions), whereas the ethanol group in the target compound could be oxidized to a ketone or esterified . The benzooxazole derivative’s heterocyclic core suggests utility in medicinal chemistry, where such structures often exhibit biological activity .

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